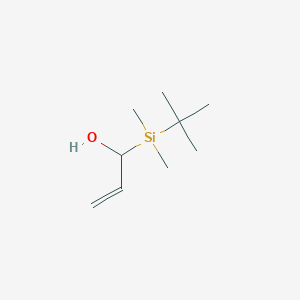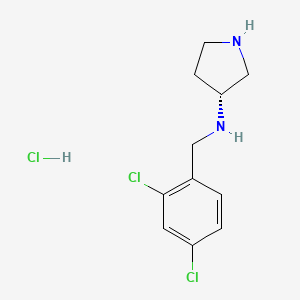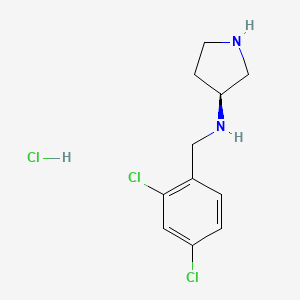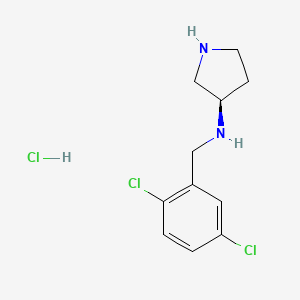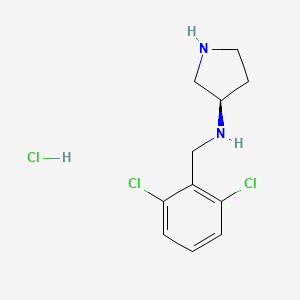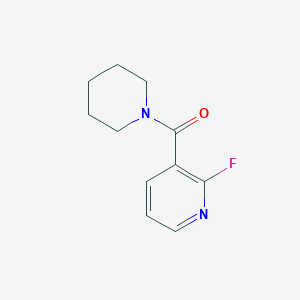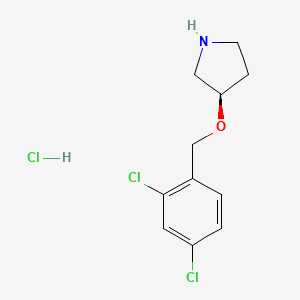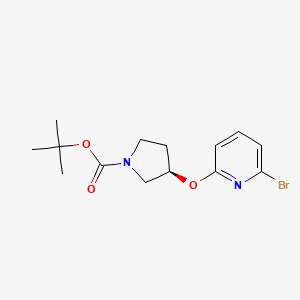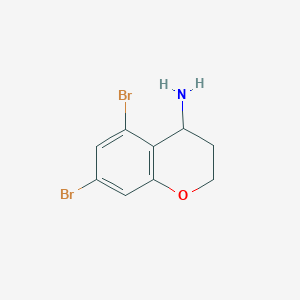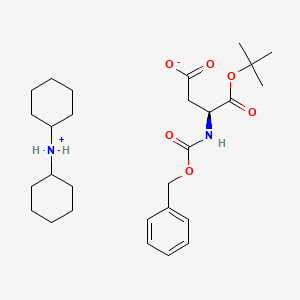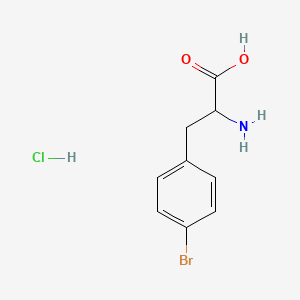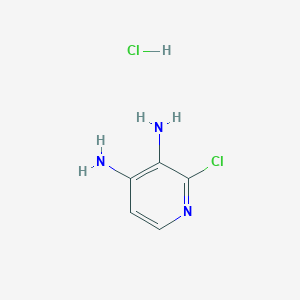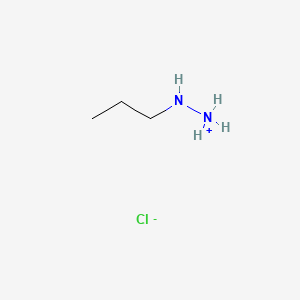
n-Propylhydrazine hydrochloride
Vue d'ensemble
Description
n-Propylhydrazine hydrochloride: is an organic compound with the chemical formula C3H11ClN2. It is a colorless, transparent liquid with a special ammonia-like smell. This compound is known for its reactivity, especially with oxygen, forming a flammable mixture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine.
Reduction of Diazonium Salts: Another method includes the reduction of corresponding diazonium salts to obtain hydrazinopyridines.
Industrial Production Methods: Industrial production often involves the reaction of propylamine with hydrazine hydrate in the presence of hydrochloric acid, followed by purification processes to obtain n-Propylhydrazine hydrochloride in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n-Propylhydrazine hydrochloride can undergo oxidation reactions, often resulting in the formation of nitrogen gas and other by-products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Nitrogen gas and propylamine.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Applications De Recherche Scientifique
Chemistry: n-Propylhydrazine hydrochloride is used as a synthetic building block in organic chemistry. It is employed in the synthesis of various heterocyclic compounds and as a reagent in hydrazine-based reactions .
Biology and Medicine: In biological research, it is used as a nucleophilic hydrazine probe for activity-based protein profiling. This application helps in studying protein functions and interactions .
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of n-Propylhydrazine hydrochloride involves its reactivity as a nucleophilic agent. It can form covalent bonds with electrophilic centers in various molecules, leading to the formation of new compounds. This reactivity is utilized in synthetic chemistry to create complex molecular structures .
Comparaison Avec Des Composés Similaires
Propylhydrazine: Similar in structure but without the hydrochloride component.
Methylhydrazine: A smaller analog with similar reactivity.
Ethylhydrazine: Another analog with a slightly different alkyl group.
Uniqueness: n-Propylhydrazine hydrochloride is unique due to its specific reactivity profile and the presence of the hydrochloride group, which can influence its solubility and reactivity in different solvents .
Propriétés
IUPAC Name |
propylaminoazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFFIGQDGOCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56795-66-5 | |
| Record name | Hydrazine, propyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


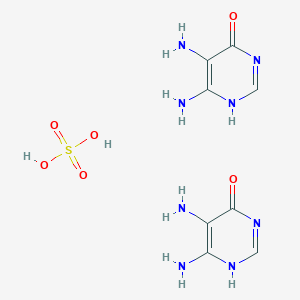
![8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7980036.png)
